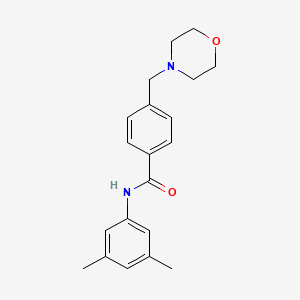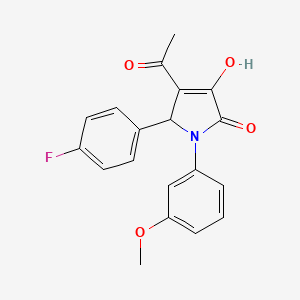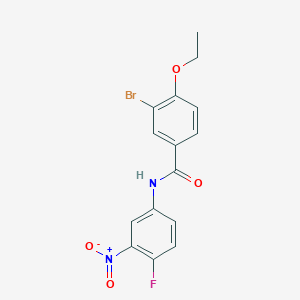
4-fluoro-N-(1-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(1-phenylpropyl)benzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. 4F-ADB is known to bind to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects.
科学研究应用
4-fluoro-N-(1-phenylpropyl)benzamide has been used in various scientific research studies to investigate its effects on the CB1 and CB2 receptors in the brain. It has been found to have similar effects to other synthetic cannabinoids, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been used in forensic toxicology to identify synthetic cannabinoid use in biological samples.
作用机制
4-fluoro-N-(1-phenylpropyl)benzamide binds to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects. CB1 receptors are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily located in the immune system and are involved in immune function and inflammation. This compound has been shown to have high affinity for both CB1 and CB2 receptors, resulting in the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell proliferation.
实验室实验的优点和局限性
4-fluoro-N-(1-phenylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
未来方向
There are several future directions for research on 4-fluoro-N-(1-phenylpropyl)benzamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain and immune system. Additionally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of anxiety and depression. Overall, this compound has the potential to be a valuable research tool for investigating the effects of synthetic cannabinoids on the brain and immune system.
合成方法
The synthesis of 4-fluoro-N-(1-phenylpropyl)benzamide involves the reaction between 4-fluoro-benzonitrile and 1-phenylpropan-1-amine in the presence of a catalyst and solvent. The resulting product is then reacted with indazole-3-carboxylic acid to form this compound. The purity and yield of the final product depend on the reaction conditions and purification methods used.
属性
IUPAC Name |
4-fluoro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZDLNTWELSDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)

![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

![1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5163156.png)
![4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5163166.png)

![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5163175.png)
![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)



